molecular formula C12H11N5O2 B10900868 1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-

1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-

Cat. No.: B10900868
M. Wt: 257.25 g/mol
InChI Key: ZQBGJHADENGQNZ-NTUHNPAUSA-N
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Description

2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a phenylacetaldehyde moiety and a triazine ring

Preparation Methods

The synthesis of 2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylacetaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-hydrazone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-OXO-2-PHENYLACETALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE include other hydrazones and triazine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

    2-Oxo-2-phenylacetaldehyde oxime: Similar in structure but with different functional groups, leading to distinct chemical properties.

    Methyl 2-oxo-1-indanecarboxylate: Another related compound with a different core structure, used in different applications

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-phenacylidenehydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H11N5O2/c1-8-11(19)14-12(17-15-8)16-13-7-10(18)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,16,17,19)/b13-7+

InChI Key

ZQBGJHADENGQNZ-NTUHNPAUSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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